molecular formula C10H10O4 B1673461 1,4-Diacetoxybenzene CAS No. 1205-91-0

1,4-Diacetoxybenzene

Cat. No. B1673461
CAS RN: 1205-91-0
M. Wt: 194.18 g/mol
InChI Key: AKOGNYJNGMLDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diacetoxybenzene, also known as Hydroquinone Diacetate or 1,4-Benzenediol Diacetate, is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 g/mol . The compound is used in laboratory chemicals .


Synthesis Analysis

A high-performance liquid chromatography with ultraviolet detection was proposed for the separation and determination of relative substances in industrial arbutin and its synthetical intermediates 4-acetoxyphenol (ATP) and arbutin pentaacetate (ABPA). Liquid chromatography–mass spectrometry was used for further confirmation of these relative substances .


Molecular Structure Analysis

The molecular structure of 1,4-Diacetoxybenzene is represented by the InChIKey AKOGNYJNGMLDOA-UHFFFAOYSA-N . The Canonical SMILES representation is CC(=O)OC1=CC=C(C=C1)OC(=O)C .


Physical And Chemical Properties Analysis

1,4-Diacetoxybenzene is a solid at 20℃ . It has a computed XLogP3 value of 1.3 .

Scientific Research Applications

Energy Storage and Conversion

1,4-Dimethoxybenzene derivatives, closely related to 1,4-Diacetoxybenzene, have been studied for their use as catholytes in non-aqueous redox flow batteries. These compounds, due to their high open-circuit potentials and electrochemical reversibility, are promising for energy storage applications. Modifications, such as incorporating bicyclic substitutions and ether chains, have been shown to improve the chemical stability of these materials in their charged state, suggesting that similar modifications to 1,4-Diacetoxybenzene could enhance its utility in energy storage systems (Jingjing Zhang et al., 2017).

Electrocatalysis

In the field of electrocatalysis, compounds related to 1,4-Diacetoxybenzene have been employed in the development of sensors for the detection of environmentally hazardous substances. For instance, a study utilizing Fe3O4 functionalized graphene oxide-gold nanoparticle composites demonstrated the capability for simultaneous determination of catechol and hydroquinone, highlighting the potential of dihydroxybenzene derivatives in environmental monitoring and analysis (Seyma Erogul et al., 2015).

Organic Synthesis and Chemical Reactions

1,4-Diacetoxybenzene, as a diacetoxy derivative, could be involved in oxidative C-H amination reactions. For example, (diacetoxy)iodobenzene has been used for direct oxidative C-H amination for the synthesis of amino-substituted compounds under metal-free conditions. This suggests that 1,4-Diacetoxybenzene might find applications in the synthesis of nitrogen-containing heterocycles, offering a route to valuable compounds in pharmaceutical and materials chemistry (Susmita Mondal et al., 2017).

Safety And Hazards

1,4-Diacetoxybenzene can cause skin irritation (H315) and serious eye irritation (H319) . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(4-acetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGNYJNGMLDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875905
Record name 1,4-Benzenediol, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diacetoxybenzene

CAS RN

1205-91-0
Record name 1,4-Diacetoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinone diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diacetoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediol, 1,4-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediol, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylene di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROQUINONE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I4277Z6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diacetoxybenzene
Reactant of Route 2
Reactant of Route 2
1,4-Diacetoxybenzene
Reactant of Route 3
Reactant of Route 3
1,4-Diacetoxybenzene
Reactant of Route 4
Reactant of Route 4
1,4-Diacetoxybenzene
Reactant of Route 5
Reactant of Route 5
1,4-Diacetoxybenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,4-Diacetoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.